molecular formula C10H14BrCl3 B1257728 Plocamene C CAS No. 57566-88-8

Plocamene C

Cat. No.: B1257728
CAS No.: 57566-88-8
M. Wt: 320.5 g/mol
InChI Key: BUKVVQOGNPNDJN-YEBTWRFZSA-N
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Description

Plocamene C (C₁₀H₁₄Cl₃Br) is a halogenated monoterpene isolated from the red alga Plocamium violaceum. Its structure was elucidated via NMR, mass spectrometry, and chemical degradation studies, revealing a bicyclic framework with chlorine and bromine substituents at positions C1, C5, and C6 . This compound is biosynthetically linked to other plocamenes, particularly plocamene B (C₁₀H₁₅Cl₂Br) and plocamene E (C₁₀H₁₄Cl₄), through dehydrohalogenation pathways . Notably, it serves as a precursor to plocamene B and E in P. violaceum chemotypes, with its production influenced by geographical and ecological factors .

Properties

CAS No.

57566-88-8

Molecular Formula

C10H14BrCl3

Molecular Weight

320.5 g/mol

IUPAC Name

(1R,2S,4S,5R)-1-bromo-4,5-dichloro-2-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane

InChI

InChI=1S/C10H14BrCl3/c1-9(11)6-10(2,14)8(13)5-7(9)3-4-12/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9-,10-/m1/s1

InChI Key

BUKVVQOGNPNDJN-YEBTWRFZSA-N

SMILES

CC1(CC(C(CC1C=CCl)Cl)(C)Cl)Br

Isomeric SMILES

C[C@]1(C[C@@]([C@H](C[C@H]1/C=C/Cl)Cl)(C)Cl)Br

Canonical SMILES

CC1(CC(C(CC1C=CCl)Cl)(C)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Biosynthetic Flexibility : The interconversion between this compound, B, and E highlights P. violaceum's ability to modulate halogenation under environmental stress .

Ecological Significance : Chemotype-specific production (e.g., CT-δ vs. CT-γ) suggests adaptive responses to predation or competition, a hypothesis supported by the deterrent effects of halogenated terpenes on herbivores .

Synthetic Challenges: The structural complexity of this compound, particularly its stereochemistry, complicates laboratory synthesis, necessitating advanced techniques like ozonolysis and lanthanide-assisted NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plocamene C
Reactant of Route 2
Reactant of Route 2
Plocamene C

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